2-Bromo-1-(3-chlorophenyl)ethanol
Overview
Description
“2-Bromo-1-(3-chlorophenyl)ethanol” is a phenethyl alcohol derivative . It is used as an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field . Its molecular formula is C8H8BrClO and it has a molecular weight of 235.51 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The hydroxy ketone intermediate is used in the synthesis of this compound . It is also used in the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . It has a molecular weight of 124.964 .Chemical Reactions Analysis
In elimination reactions, the hydroxide ion acts as a base - removing a hydrogen as a hydrogen ion from the carbon atom next door to the one holding the bromine. The resulting re-arrangement of the electrons expels the bromine as a bromide ion and produces propene .Physical And Chemical Properties Analysis
“this compound” is a colorless or light yellow hygroscopic liquid with relatively stable and toxic chemical properties . It should be stored in a ventilated, low-temperature, and dry warehouse and separated from oxidants, acids, and food additives .Scientific Research Applications
Pharmaceutical Intermediate in Synthesis of Agonists : It is used as a pharmaceutical intermediate in the synthesis of β-adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).
Key Intermediate in Asthma Medication : It serves as a key intermediate in the synthesis of L-cloprenaline, which is used for relieving asthma symptoms (Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009).
Stereoinversion Studies : Research on stereoinversion of substituted 1-phenylethanols, including 1-(3-chlorophenyl)ethanol, has been conducted to explore their transformation into corresponding S-alcohols (Utsukihara et al., 2008).
Synthesis of Adrenergic Agents : It has been used in the synthesis of new adrenergic agents through resolution by lipase-mediated enantioselective processes (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Preparation of Chiral Intermediates : The compound is essential for the preparation of chiral intermediates like (R)-3-chlorostyrene oxide, which are precursors for β3-adrenergic receptor agonists (Xia, Lin, & Chen, 2012).
Key Intermediate in Chemotherapeutic Drugs : It is a crucial intermediate in the synthesis of polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs (Eixelsberger, Woodley, Nidetzky, & Kratzer, 2013).
Substrate in Enantioselective Microbial Reduction : The compound has been used in enantioselective microbial reduction experiments to create specific chiral forms (Hamada et al., 2001).
Catalytic Reductive Dechlorination : It has been subject to catalytic reductive dechlorination and detoxification studies due to its environmental and health concerns (Zhou, Wang, & Sheng, 2010).
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-(3-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQKRNANOICYRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.